N-benzyl-N-(3-chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-(3-chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide (BCQ) is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a sulfonamide derivative that belongs to the quinoxaline family of compounds. BCQ has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Sulfonamide derivatives have shown significant potential in cancer treatment through various mechanisms. Some derivatives have been synthesized and evaluated for their in vitro anticancer activity against different cancer cell lines. For instance, the pro-apoptotic effects of new sulfonamide derivatives have been investigated, revealing their ability to activate p38/ERK phosphorylation in cancer cells, leading to reduced cell proliferation and induced expression of pro-apoptotic genes such as caspase 3, caspase 8, and caspase 9 (Cumaoğlu et al., 2015). This activation potentially mediates apoptotic gene activation, offering a pathway for therapeutic intervention.
Antimicrobial Activities
The synthesis of sulfonamide derivatives has also targeted microbial inhibition, with some compounds exhibiting substantial antibacterial activity. For instance, certain N-substituted-N-(2,3-Dihydro-[1,4]benzodioxin-6-yl)-4-acetamidobenzenesulfonamides have been synthesized and tested for antibacterial activity, showing potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016).
Enzyme Inhibition
Sulfonamide compounds have been explored for their enzyme inhibitory activities, particularly against enzymes like α-glucosidase and acetylcholinesterase, which are relevant in the treatment of conditions such as diabetes and Alzheimer's disease, respectively. For example, new sulfonamides with benzodioxane and acetamide moieties have been synthesized, displaying significant inhibition against α-glucosidase and acetylcholinesterase, with in silico molecular docking results supporting their potential as therapeutic agents (Abbasi et al., 2019).
Antioxidant and Corrosion Inhibitors
In addition to their biological activities, sulfonamide derivatives have been investigated for their antioxidant properties and as corrosion inhibitors. For example, the synthesis and evaluation of some new quinazolones as antioxidant additives for lubricating oils have been conducted, showcasing the potential of sulfonamide compounds in enhancing the performance and longevity of industrial products (Habib et al., 2014).
Eigenschaften
IUPAC Name |
N-benzyl-N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2S/c1-16-11-13-18(14-12-16)29(27,28)26(15-17-7-3-2-4-8-17)22-21(23)24-19-9-5-6-10-20(19)25-22/h2-14H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKGDFVSORLIAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=NC4=CC=CC=C4N=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.